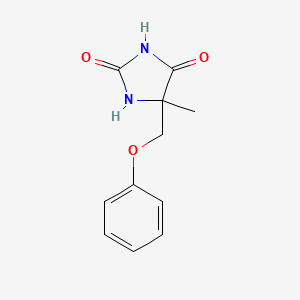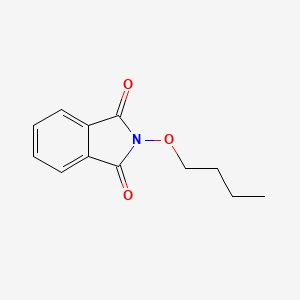![molecular formula C16H12Cl2N4OS B12006500 5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)
5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrosulfuro de 5-(2,4-diclorofenil)-4-{[(E,2E)-3-(2-furil)-2-metil-2-propenilideno]amino}-4H-1,2,4-triazol-3-il es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Hidrosulfuro de 5-(2,4-diclorofenil)-4-{[(E,2E)-3-(2-furil)-2-metil-2-propenilideno]amino}-4H-1,2,4-triazol-3-il generalmente implica varios pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo diclorofenilo: Este paso a menudo implica el uso de compuestos aromáticos clorados y reactivos de acoplamiento adecuados.
Adición de los grupos furil y propenilideno: Estos grupos se pueden introducir mediante reacciones de condensación utilizando aldehídos o cetonas.
Formación del grupo hidrosulfuro: Este paso puede implicar el uso de agentes sulfurantes en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación rigurosas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de triazol o en el grupo furil, lo que podría llevar a la formación de derivados dihidro.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Aminas, tioles, alcoholes.
Principales Productos
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de triazol se estudian a menudo por su potencial como inhibidores enzimáticos, agentes antimicrobianos y compuestos anticancerígenos. Este compuesto puede exhibir actividades similares, lo que lo convierte en un tema de interés en el descubrimiento de fármacos.
Medicina
Medicinalmente, los compuestos con anillos de triazol son conocidos por su potencial terapéutico. Este compuesto podría investigarse por su eficacia en el tratamiento de diversas enfermedades, incluidas infecciones y cánceres.
Industria
Industrialmente, este compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del Hidrosulfuro de 5-(2,4-diclorofenil)-4-{[(E,2E)-3-(2-furil)-2-metil-2-propenilideno]amino}-4H-1,2,4-triazol-3-il dependería de su objetivo biológico específico. En general, los derivados de triazol pueden interactuar con enzimas o receptores, inhibiendo su actividad y provocando efectos terapéuticos. Los objetivos moleculares y las vías implicadas tendrían que aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
1,2,4-Triazol: Un compuesto de triazol básico con varios derivados.
Fluconazol: Un agente antifúngico triazol.
Voriconazol: Otro agente antifúngico triazol con un amplio espectro de actividad.
Singularidad
Lo que distingue al Hidrosulfuro de 5-(2,4-diclorofenil)-4-{[(E,2E)-3-(2-furil)-2-metil-2-propenilideno]amino}-4H-1,2,4-triazol-3-il es su combinación única de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas en comparación con otros derivados de triazol.
Propiedades
Fórmula molecular |
C16H12Cl2N4OS |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-10(7-12-3-2-6-23-12)9-19-22-15(20-21-16(22)24)13-5-4-11(17)8-14(13)18/h2-9H,1H3,(H,21,24)/b10-7+,19-9+ |
Clave InChI |
HXEUGDRRCDQWDP-CNBQOGPHSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)


![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)

![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)



![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
